Cas no 676529-51-4 (3-(Piperidin-4-ylmethyl)aniline dihydrochloride)
3-(Piperidin-4-ylmethyl)aniline dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(Piperidin-4-ylmethyl)aniline dihydrochloride
- 4-(3-Aminobenzyl)piperidine dihydrochloride
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- Inchi: 1S/C12H18N2.2ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;;/h1-3,9-10,14H,4-8,13H2;2*1H
- InChI Key: HXYKFJOBXSMDHV-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CCC(CC2C=CC=C(C=2)N)CC1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 164
- Topological Polar Surface Area: 38
3-(Piperidin-4-ylmethyl)aniline dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129008129-5g |
3-(Piperidin-4-ylmethyl)aniline dihydrochloride |
676529-51-4 | 97% | 5g |
$1393.60 | 2023-09-01 | |
| Alichem | A129008129-10g |
3-(Piperidin-4-ylmethyl)aniline dihydrochloride |
676529-51-4 | 97% | 10g |
$2231.10 | 2023-09-01 | |
| Alichem | A129008129-25g |
3-(Piperidin-4-ylmethyl)aniline dihydrochloride |
676529-51-4 | 97% | 25g |
$3551.00 | 2023-09-01 |
3-(Piperidin-4-ylmethyl)aniline dihydrochloride Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 3-(Piperidin-4-ylmethyl)aniline dihydrochloride
Recent Advances in the Study of 3-(Piperidin-4-ylmethyl)aniline Dihydrochloride (CAS: 676529-51-4)
3-(Piperidin-4-ylmethyl)aniline dihydrochloride (CAS: 676529-51-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its piperidine and aniline functional groups, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its role in modulating key biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter regulation.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a building block for the development of novel central nervous system (CNS) therapeutics. Researchers demonstrated that derivatives of 3-(Piperidin-4-ylmethyl)aniline dihydrochloride exhibit high affinity for serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and Parkinson's disease. The study employed molecular docking and in vitro binding assays to validate these interactions, providing a robust foundation for further preclinical investigations.
In addition to its CNS applications, recent research has also explored the compound's role in oncology. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 3-(Piperidin-4-ylmethyl)aniline dihydrochloride derivatives exhibit inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of several promising candidates for further development as anticancer agents.
Another notable advancement involves the compound's use in synthetic chemistry. A 2023 study in Organic Letters detailed a novel, scalable synthesis route for 3-(Piperidin-4-ylmethyl)aniline dihydrochloride, addressing previous challenges related to yield and purity. The optimized protocol employs a catalytic reductive amination strategy, significantly improving the compound's accessibility for large-scale pharmaceutical production.
Despite these promising developments, challenges remain. For instance, the compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization to enhance its therapeutic potential. Ongoing research aims to address these limitations through structural modifications and formulation strategies, as highlighted in a recent review article in Expert Opinion on Drug Discovery.
In conclusion, 3-(Piperidin-4-ylmethyl)aniline dihydrochloride (CAS: 676529-51-4) represents a valuable scaffold in modern drug discovery, with applications spanning CNS disorders, oncology, and beyond. Continued research into its pharmacological properties and synthetic accessibility is expected to yield further breakthroughs, solidifying its role in the development of next-generation therapeutics.
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